1-Styrylpyridinium bromide hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
73840-47-8 |
|---|---|
Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide;hydrate |
InChI |
InChI=1S/C13H12N.BrH.H2O/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;;/h1-12H;1H;1H2/q+1;;/p-1/b12-9+;; |
InChI Key |
VGHCTPQIMHNOTO-ANOGCNOSSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.O.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.O.[Br-] |
Origin of Product |
United States |
Tuning Optical Properties Color and Fluorescence :
Wavelength Control (Red/Blue Shift): The absorption and emission wavelengths are primarily controlled by the energy of the intramolecular charge transfer (ICT). To achieve a red-shift (longer wavelengths), one should increase the strength of the electron-donating group on the styryl ring (e.g., using julolidine (B1585534) instead of dimethylamino) and/or increase the electron-withdrawing strength of the pyridinium (B92312) moiety. nih.govnih.gov A blue-shift can be achieved via the opposite strategy.
Fluorescence Quantum Yield: The fluorescence efficiency is highly sensitive to the molecular environment and rigidity. Encapsulating the dye in a rigid matrix or a host molecule like a cucurbituril (B1219460) can block non-radiative decay pathways (like twisting) and dramatically enhance fluorescence. nih.gov Increasing the alkyl chain length to promote association with structured environments like liposomes can also boost fluorescence. nih.gov
Engineering Supramolecular Attributes:
Self-Assembly: The tendency to self-assemble in solution is largely governed by the interplay between the hydrophilic pyridinium (B92312) head and the hydrophobic styryl and N-alkyl tail. Longer N-alkyl chains increase hydrophobicity and promote the formation of aggregates like micelles or vesicles at lower concentrations. nih.gov
Host-Guest Chemistry: The design of the styrylpyridinium guest for specific host molecules (e.g., cucurbiturils) requires consideration of size, shape, and charge distribution. The N-substituent on the pyridinium ring is a key handle for controlling the binding affinity and the structure of the resulting complex. nih.govmdpi.com For example, the size of the N-substituent can determine whether the entire dye or only a portion of it fits inside the host's cavity. nih.gov
By combining these principles, it is possible to design novel 1-styrylpyridinium derivatives with precisely tailored attributes for applications ranging from fluorescent probes to components of supramolecular materials. rsc.orgsocietechimiquedefrance.fr
Advanced Spectroscopic Interrogations of 1 Styrylpyridinium Bromide Hydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 1-Styrylpyridinium bromide hydrate (B1144303), both one-dimensional and two-dimensional NMR techniques have been pivotal in confirming its molecular structure and understanding its conformational dynamics.
Proton (¹H) NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides precise information about the arrangement of hydrogen atoms within a molecule. In the case of 1-Styrylpyridinium bromide hydrate, the ¹H NMR spectrum reveals distinct signals for the protons of the pyridinium (B92312) ring, the styryl group, and the vinyl linkage. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
The protons on the pyridinium ring typically appear in the downfield region of the spectrum, generally between δ 7.50 and 9.20 ppm, due to the electron-withdrawing effect of the positively charged nitrogen atom. researchgate.net The protons of the phenyl group of the styryl moiety also resonate in the aromatic region, typically between δ 7.50 and 8.45 ppm. researchgate.net The vinyl protons, which are part of the bridge connecting the pyridinium and phenyl rings, exhibit characteristic chemical shifts and coupling constants that are indicative of their geometric arrangement. The coupling constant between the vinyl protons is typically around 16 Hz, which is characteristic of a trans configuration. researchgate.net
A representative assignment of the proton signals is presented in the interactive table below. The exact chemical shifts can vary slightly depending on the solvent and concentration.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridinium H-2, H-6 | Downfield (e.g., ~8.8-9.2) | Doublet | Most deshielded due to proximity to nitrogen. |
| Pyridinium H-3, H-5 | Mid-downfield (e.g., ~8.0-8.5) | Triplet/Doublet of doublets | Influenced by adjacent protons. |
| Pyryidinium H-4 | Mid-downfield (e.g., ~8.5-8.8) | Triplet | |
| Vinyl H-α | Olefinic region (e.g., ~7.8) | Doublet | Coupled to H-β. |
| Vinyl H-β | Olefinic region (e.g., ~7.5-7.8) | Doublet | Coupled to H-α. |
| Phenyl Protons | Aromatic region (e.g., ~7.5-8.0) | Multiplet | Overlapping signals for ortho, meta, and para protons. |
Carbon-13 (¹³C) NMR Chemical Shift Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.orglibretexts.org The chemical shift range for ¹³C is much wider than for ¹H, which often allows for the resolution of all carbon signals in a molecule. libretexts.orghuji.ac.il
For this compound, the ¹³C NMR spectrum shows distinct signals for the carbons of the pyridinium ring, the styryl group, and the vinyl bridge. The carbons of the pyridinium ring are typically found in the range of 120-150 ppm. The vinyl carbons also appear in the olefinic region, while the carbons of the phenyl ring resonate in the aromatic region, generally between 120 and 145 ppm. huji.ac.il Quaternary carbons, those not bonded to any hydrogens, often exhibit weaker signals. huji.ac.il
A table of typical ¹³C NMR chemical shift assignments for this compound is provided below.
| Carbon | Typical Chemical Shift (ppm) | Notes |
| Pyridinium C-2, C-6 | ~145-150 | Most deshielded due to proximity to nitrogen. |
| Pyridinium C-4 | ~140-145 | |
| Pyridinium C-3, C-5 | ~125-130 | |
| Vinyl C-α | ~140-145 | |
| Vinyl C-β | ~120-125 | |
| Phenyl C-1 (ipso) | ~135 | Quaternary carbon, may be weak. |
| Phenyl C-2, C-6 (ortho) | ~128-130 | |
| Phenyl C-3, C-5 (meta) | ~129-131 | |
| Phenyl C-4 (para) | ~130-132 |
Two-Dimensional NMR Techniques (COSY, NOESY, HETCOR, HMBC)
Two-dimensional (2D) NMR techniques provide a deeper level of structural information by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the pyridinium ring (e.g., H-2 and H-3), between the vinyl protons (H-α and H-β), and between adjacent protons on the phenyl ring. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. harvard.edu This is particularly useful for determining stereochemistry and conformation. For instance, NOESY can confirm the trans geometry of the styryl double bond by showing a correlation between the vinyl protons and the adjacent aromatic protons.
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and directly attached carbons (one-bond C-H coupling). wikipedia.orgsdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, which is invaluable for unambiguous assignment of both the ¹H and ¹³C spectra. sdsu.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Insights
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.
Fourier Transform Infrared (FT-IR) Analysis of Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays a series of absorption bands, with the position, intensity, and shape of each band corresponding to a specific vibrational mode.
For this compound, the FT-IR spectrum exhibits characteristic bands that can be assigned to the various functional groups present in the molecule. The presence of water of hydration is typically indicated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules. nih.gov
A table summarizing the key FT-IR vibrational modes for this compound is provided below.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (water) | 3200-3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Vinyl C-H Stretch | 3000-3100 | Medium |
| C=C Stretch (Aromatic & Vinyl) | 1500-1650 | Medium to Strong |
| C=N Stretch (Pyridinium) | ~1630 | Strong |
| C-H Bend (Vinyl, trans) | ~960-980 | Strong |
| Aromatic C-H Out-of-Plane Bend | 700-900 | Strong |
Raman Spectroscopic Probes of Molecular Interactions and Environmental Effects
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
In the context of this compound, Raman spectroscopy can provide valuable information about molecular interactions. For example, changes in the Raman spectrum can be used to study the effects of the environment, such as solvent polarity or binding to other molecules. researchgate.net The interaction of the bromide counter-ion with the cationic pyridinium ring can also be probed. Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal, allowing for the detection of the compound at very low concentrations and the study of its behavior at interfaces. nih.gov The fingerprint region of the Raman spectrum (typically 500-1700 cm⁻¹) is rich with information about the vibrational modes of the styryl and pyridinium moieties. nih.gov
Electronic Absorption and Emission Spectroscopy for Optical Properties
The optical characteristics of styrylpyridinium dyes are primarily defined by their electronic absorption and emission behaviors. These properties are interrogated using steady-state and time-resolved spectroscopic techniques to understand the electronic transitions, energy dissipation pathways, and the influence of the molecular environment.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Transitions
The electronic absorption spectra of styrylpyridinium compounds are characterized by strong absorption bands in the visible region of the electromagnetic spectrum. These absorptions are primarily attributed to π→π* intraligand (IL) transitions localized on the styrylpyridine framework. nih.gov The position of the maximum absorption wavelength (λ_max) is influenced by the specific structure of the donor and acceptor moieties within the molecule as well as the polarity of the solvent.
Theoretical studies using time-dependent density functional theory (TD-DFT) have corroborated experimental findings, identifying the main absorption band as originating from the S₀ to S₁ transition. researchgate.net For instance, calculations for 4-styrylpyridine (B85998) predict an absorption maximum around 307-314 nm, which aligns closely with experimental values. researchgate.net Derivatives with extended conjugation or powerful electron-donating groups exhibit a bathochromic (red) shift in their absorption spectra. For example, near-infrared (NIR) emitting styryl pyridinium dyes designed for sensing applications show absorption maxima significantly shifted to longer wavelengths, such as 530 nm and 560 nm. mdpi.com In contrast to their fluorescence spectra, the UV-vis absorption of these dyes is often only slightly dependent on solvent polarity. nih.gov
The fundamental transitions in related compounds like 2-styrylpyridine (B8765038) are also assigned to π→π* transitions. researchgate.netnih.gov The position of the nitrogen atom in the pyridine (B92270) ring can cause slight shifts in the absorption maxima. nih.govnih.gov
Photoluminescence Spectroscopy: Emission Maxima, Quantum Yields, and Stokes' Shifts
Styrylpyridinium derivatives are noted for their strong fluorescence, a property that is highly sensitive to the molecular environment. This solvatochromic behavior is evident in their emission spectra, which show pronounced shifts with changes in solvent polarity. nih.gov This sensitivity makes them valuable as fluorescent probes in various applications. mdpi.comnih.gov
A key feature of these dyes is their exceptionally large Stokes' shift, which is the difference between the absorption and emission maxima. Large Stokes' shifts are advantageous in fluorescence imaging as they minimize self-absorption and improve signal-to-noise ratios. For various styrylpyridinium derivatives, Stokes' shifts can range from 150 nm to over 350 nm. mdpi.comnih.gov For instance, a derivative labeled 6e exhibits a Stokes' shift of 240 nm, while compounds 6c and 6d show even larger shifts of 352 nm and 325 nm, respectively. nih.gov
The photoluminescence quantum yield (PLQY), a measure of the efficiency of the fluorescence process, varies significantly among different derivatives and is highly dependent on the solvent. In aqueous environments, the quantum yield is often low, a known characteristic for many donor-π-acceptor (D-π-A) type dyes. mdpi.com However, in other environments, certain regioisomers can exhibit high fluorescence quantum yields, with values reported between 0.24 and 0.72. mdpi.com
Table 1: Photophysical Properties of Selected Styrylpyridinium Derivatives
| Compound/Probe | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes' Shift (Δλ) | Quantum Yield (Φ_fl) | Source |
|---|---|---|---|---|---|
| 1a | ~530 nm | ~690 nm | ~160 nm | 0.24–0.72 | mdpi.com |
| 1b | ~560 nm | ~720 nm | ~160 nm | 0.24–0.72 | mdpi.com |
| 6a | Not specified | Not specified | 195 nm | 15.1% | nih.gov |
| 6b | Not specified | Not specified | 195 nm | 12.2% | nih.gov |
| 6c | Not specified | Not specified | 352 nm | Not specified | nih.gov |
| 6d | Not specified | Not specified | 325 nm | 0.5% | nih.gov |
| 6e | Not specified | ~760 nm | 240 nm | 0.7% | nih.gov |
| 2-Di-1-ASP | ~465 nm | ~590 nm | ~125 nm | Not specified | mdpi.com |
| 4-Di-1-ASP | ~475 nm | ~605 nm | ~130 nm | Not specified | mdpi.com |
Two-Photon Absorption (2PA) Cross-Section Measurements and Mechanisms
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light (typically in the near-infrared range). This property is crucial for applications like 3D microfabrication and high-resolution imaging. ucf.edu The efficiency of this process is quantified by the 2PA cross-section (δ), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).
The 2PA cross-sections for styrylpyridinium dyes and related compounds can be determined using techniques such as the Z-scan method and white-light continuum (WLC) pump-probe spectroscopy. ucf.edu The mechanism involves the simultaneous absorption of two photons to reach an excited electronic state that might be inaccessible via one-photon absorption. The design of molecules with enhanced 2PA properties often involves creating planar structures with extended π-conjugation. rsc.org For systems structurally similar to styrylpyridinium dyes, 2PA cross-section values can be in the range of 300-450 GM. researchgate.net The solvent environment can also significantly impact the 2PA cross-sections of chromophores. chemrxiv.org
Other Advanced Spectroscopic Techniques for Excited State Dynamics
To fully understand the photophysical behavior of styrylpyridinium compounds, it is essential to investigate the dynamics of their excited states, which occur on ultrafast timescales (femtoseconds to picoseconds). Techniques like femtosecond transient absorption spectroscopy provide critical insights into these processes. unibo.it
Upon photoexcitation of a styrylpyridine ligand, a series of rapid events unfolds. For example, in a rhenium-styrylpyridine complex, optical population of the ¹IL (intraligand) excited state is followed by a very fast intersystem crossing (< 0.9 ps) to a triplet ³IL state. nih.gov This triplet state can then undergo further dynamics, such as rotational isomerization around the C=C bond, which has been observed to occur with a time constant of 11 ps. nih.gov
Transient absorption studies on related pyridyl pyridinium systems reveal characteristic spectral evolutions. Following excitation, transient spectra can show positive bands that evolve on a picosecond timescale. For one monomer, a biphasic evolution with a time constant of 5 ps was observed, indicating a rapid transition between excited states (S₁-S₂ inversion) before relaxation. unibo.it These advanced spectroscopic methods, which can be combined with X-ray probes, are powerful tools for mapping the complete electronic and structural dynamics of photoactive molecules from the initial excitation to the final ground state recovery. umich.edu
Photophysical Phenomena and Excited State Characterization of 1 Styrylpyridinium Bromide Hydrate
Intramolecular Charge Transfer (ICT) Dynamics and Spectroscopic Signatures
Upon absorption of light, 1-Styrylpyridinium bromide hydrate (B1144303) can undergo an intramolecular charge transfer (ICT), a fundamental process that defines its photophysical behavior. In this process, electron density is redistributed from the electron-donating styryl moiety to the electron-accepting pyridinium (B92312) ring. This charge redistribution leads to the formation of an excited state with a significantly larger dipole moment compared to the ground state.
The primary spectroscopic signature of ICT is the presence of a strong, broad absorption band in the UV-visible spectrum. For pyridinium benzocrown ether conjugates, which share the donor-acceptor structure, absorption bands associated with ICT are observed. nih.gov In these systems, the dialkoxyphenyl unit of the benzocrown ether acts as the donor and the pyridinium unit as the acceptor. nih.gov The addition of metal ions can cause a blue shift in the ICT absorption band, indicating a change in the charge transfer process. nih.gov
The dynamics of ICT are complex and can be influenced by the surrounding environment and molecular structure. In some donor-acceptor systems, such as those based on spiro[fluorene-9,7'-dibenzo[c,h]acridine]-5'-one (SFDBAO), the substitution of electron-donating groups can lead to a bright charge-transfer emission. nih.gov In polar solvents, charge separation is often the sole decay pathway for the excited state. nih.gov
Solvatochromic Behavior and Environmental Sensitivity of Electronic Transitions
Styrylpyridinium dyes are well-known for their solvatochromic behavior, where the position of the maximum absorption wavelength (λmax) is sensitive to the polarity of the solvent. This sensitivity arises from the differential solvation of the ground and excited states, which have different dipole moments. The ICT excited state, being more polar, is stabilized to a greater extent by polar solvents than the ground state.
Studies on various N-substituted styrylpyridinium dyes have revealed nuanced solvatochromic patterns. nih.govnih.gov Instead of a linear relationship, many of these dyes exhibit reversals in solvatochromism. nih.govnih.gov For instance, N-butyl-α-styrylpyridinium dyes show such reversals at specific solvent polarity values on the Reichardt's E(T)(30) scale. nih.gov This "solvatochromic switch" behavior highlights the complex interplay of solvent-solute interactions. nih.govnih.gov The ortho effect in α-styrylpyridinium dyes, compared to their γ-isomers, has been suggested to enhance their solvent polarity sensing capabilities. nih.gov
The extent to which different types of solvents stabilize the excited state varies. It has been determined that the contribution of non-polar and polar protic solvents to the solvation of the excited states of some styrylpyridinium dyes is 30-40% greater than the contribution of dipolar aprotic solvents to the stability of their ground states. nih.gov
Table 1: Solvatochromic Switch Points for Selected Styrylpyridinium Dyes
| Dye Substituent | Approximate E(T)(30) Switch Point |
| Methyl | ~50 nih.gov |
| N,N-dimethylamino | ~50 nih.gov |
| Hydroxyl | 37.6 nih.gov |
| 4-(1-methyl-2-phenylethenyl) | ~45 nih.gov |
| Various N-butyl-α-styrylpyridinium dyes | ~37 and ~48 nih.gov |
This table illustrates the E(T)(30) values at which a reversal in the trend of solvatochromism is observed for different styrylpyridinium derivatives.
Excited State Relaxation Pathways and Energy Dissipation Mechanisms
Non-radiative decay is often a dominant relaxation pathway and can occur through several mechanisms. One of the most important is torsional motion around the ethylenic double bond, which leads to photoisomerization (see section 4.5). This process often involves reaching a minimum-energy conical intersection (MECI) between the first excited state (S1) and the ground state (S0), providing an efficient channel for returning to the ground state without emitting light. rsc.org Theoretical studies on 2-styrylpyridine (B8765038) have identified twisted-pyramidalized MECI points along the isomerization pathways. rsc.org
In addition to isomerization, other non-radiative pathways can include internal conversion and intersystem crossing to the triplet state. In some complex donor-acceptor systems, competition between intersystem crossing and charge transfer has been observed to influence the generation of triplet excited states. nih.gov The specific environment, such as the rigidity of the medium or the presence of quenchers, can significantly influence the efficiency of these different relaxation channels.
Photoinduced Electron Transfer (PET) and Prototropic Equilibria
Photoinduced electron transfer (PET) is a bimolecular process where an excited molecule transfers an electron to or accepts an electron from another molecule, known as a quencher. youtube.com An excited state is both a better oxidizing agent and a better reducing agent than its ground state, facilitating such electron transfer processes. youtube.com PET can be a key deactivation pathway for the excited state of 1-Styrylpyridinium bromide hydrate, especially in the presence of suitable electron donors.
The process can be categorized as either reductive or oxidative PET. youtube.com In reductive PET, the excited molecule accepts an electron, while in oxidative PET, it donates an electron. youtube.com For a styrylpyridinium cation, which is already electron-deficient, the more likely process upon excitation would be to accept an electron from a donor molecule in its vicinity.
Photoisomerization Processes in Styrylpyridinium Systems
Photoisomerization, the light-induced conversion between cis and trans isomers, is a hallmark of stilbene (B7821643) and its aza-analogues, the styrylpyridines. rsc.org This process involves rotation around the central carbon-carbon double bond in the excited state. For this compound, which typically exists as the more stable trans isomer, absorption of a photon can provide the energy to overcome the rotational barrier and convert to the cis isomer.
The photoisomerization of styrylpyridines can be highly efficient. For example, a rhenium complex containing a trans-4-styrylpyridine ligand exhibits an outstanding trans-to-cis photoisomerization quantum yield of 0.50 ± 0.03 upon irradiation at 436 nm. acs.org This process is reversible, and the cis isomer can often be converted back to the trans isomer either thermally or photochemically. In some iron(II)-styrylpyridine frameworks, a quantitative cis-to-trans isomerization has been observed in the crystalline solid state. unige.ch
Tandem ion mobility spectrometry studies on related styryl dyes have shown that different geometric isomers can be generated and that each can photoisomerize upon absorption of visible or near-infrared light. nih.govacs.org Theoretical studies on 2-styrylpyridine suggest that in addition to the main cis-trans isomerization pathway, photocyclization can be another possible reaction pathway for the cis isomer. rsc.org
Luminescence Quenching and Enhancement Mechanisms
The luminescence (fluorescence) of this compound can be modulated by various factors, leading to either quenching (reduction) or enhancement of its emission.
Quenching Mechanisms:
Photoinduced Electron Transfer (PET): As discussed previously, PET is a major quenching mechanism. youtube.com When the excited styrylpyridinium molecule interacts with an electron donor, the PET process provides a rapid, non-radiative decay pathway that competes with fluorescence, thus quenching the emission. youtube.com This principle is the basis for many fluorescent sensors.
Photoisomerization: The torsional motion leading to cis-trans isomerization is an efficient non-radiative decay channel. In fluid solutions where this rotation is facile, the fluorescence quantum yield is often low because isomerization outcompetes fluorescence.
Heavy Atom Effect: The presence of the bromide counter-ion can also contribute to luminescence quenching. The heavy bromide atom can promote intersystem crossing from the singlet excited state to the triplet state, which is typically non-emissive in solution at room temperature.
Enhancement Mechanisms:
Rigidification: In environments where the torsional motion around the ethylenic bond is restricted, the non-radiative decay pathway through isomerization is hindered. This can lead to a significant enhancement of fluorescence. This phenomenon is known as aggregation-induced emission (AIE) or restriction of intramolecular rotation (RIR). Such environments can include viscous solvents, polymer matrices, or binding to macromolecules like proteins or DNA.
Solvent Effects: Changes in solvent polarity that destabilize non-radiative decay pathways or better stabilize the emissive excited state can lead to enhanced luminescence.
Computational and Theoretical Frameworks for 1 Styrylpyridinium Bromide Hydrate
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT) have emerged as powerful computational tools for elucidating the intricate electronic and structural properties of molecular systems, including 1-Styrylpyridinium bromide hydrate (B1144303). These first-principles methods allow for a detailed investigation of the molecule's behavior at the quantum level, providing insights that complement and guide experimental studies.
Electronic Structure Calculations (HOMO-LUMO Energy Gaps, Orbital Character)
The electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. mdpi.com A larger HOMO-LUMO gap generally signifies higher stability and lower reactivity. mdpi.com
For styrylpyridinium derivatives, the HOMO is typically localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part of the molecule. nih.gov In the case of 1-Styrylpyridinium bromide hydrate, this charge separation is crucial for its potential applications. DFT calculations enable the precise determination of the HOMO and LUMO energy levels and the spatial distribution of these orbitals. This information is vital for understanding intramolecular charge transfer phenomena. nih.govresearchgate.net
Theoretical calculations for similar organic molecules have been performed using various DFT functionals and basis sets, such as B3LYP with 6-311++G(d,p) or 6-311+G**. mdpi.comresearchgate.net These calculations provide not only the energy gap but also a detailed picture of the orbital character, revealing the contributions of different atomic orbitals to the frontier orbitals. nih.gov
Table 1: Representative Theoretical Electronic Parameters
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential. nih.gov | Indicates the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity. nih.gov | Indicates the molecule's electron-accepting ability. |
| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A key indicator of molecular stability and reactivity. mdpi.com |
Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR)
TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can identify the electronic transitions responsible for the observed absorption bands. For styrylpyridinium dyes, these calculations can elucidate the nature of the charge-transfer bands that are characteristic of these compounds. nih.gov
Furthermore, DFT calculations are instrumental in predicting vibrational spectra (Infrared and Raman). By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, aids in the assignment of vibrational modes to specific molecular motions. This comparison can confirm the molecular structure and provide insights into intermolecular interactions.
While less common for this specific application, DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This involves calculating the magnetic shielding tensors of the nuclei in the molecule, which can then be related to the experimentally observed chemical shifts.
Conformation Analysis and Potential Energy Surfaces
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial to its properties and function. DFT calculations can be employed to perform conformation analysis by exploring the potential energy surface (PES) of the molecule. mdpi.com The PES maps the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles.
By identifying the minima on the PES, the most stable conformations of this compound can be determined. The energy barriers between different conformations can also be calculated, providing information about the flexibility of the molecule and the ease of conformational changes. mdpi.com This analysis is particularly important for understanding how the molecule might interact with its environment, including solvent molecules and other ions.
Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations are invaluable for understanding how the molecule interacts with its aqueous environment and the influence of these interactions on its structure and properties.
Modeling Hydration Shell Structures and Dynamics
The water molecules surrounding an ion in solution form structured layers known as hydration shells. mdpi.comnih.gov MD simulations can provide a detailed picture of the hydration shell of the 1-Styrylpyridinium cation. By analyzing the radial distribution functions (RDFs) between the cation and water molecules, the number of water molecules in each hydration shell and their average distances from the cation can be determined. mdpi.comshaoxc.com
The dynamics of these hydration shells are also accessible through MD simulations. The residence time of water molecules in the hydration shells can be calculated, revealing how tightly the water molecules are bound to the cation. mdpi.com Furthermore, the simulations can shed light on the reorientational dynamics of the water molecules within the hydration shells, which can be influenced by the electrostatic interactions with the charged cation. nih.gov
Table 2: Key Parameters from MD Simulations of Hydration
| Parameter | Description | Significance |
| Radial Distribution Function (g(r)) | Describes how the density of water molecules varies as a function of distance from the cation. mdpi.com | Identifies the positions and sizes of hydration shells. |
| Coordination Number | The average number of water molecules in a specific hydration shell. mdpi.com | Quantifies the immediate solvent environment of the cation. |
| Mean Residence Time (τ) | The average time a water molecule spends within a defined hydration shell. mdpi.com | Indicates the lability of the hydration shell. |
Investigation of Anion-Cation Interactions in Solution
In solution, the 1-Styrylpyridinium cation and the bromide anion are not completely independent entities but interact with each other. MD simulations can be used to investigate the nature and strength of these anion-cation interactions. nih.gov The formation of contact ion pairs (where the ions are in direct contact) and solvent-separated ion pairs (where one or more water molecules are located between the ions) can be studied. mdpi.com
Theoretical Treatment of Linear and Nonlinear Optical Properties
The linear and nonlinear optical (NLO) properties of 1-styrylpyridinium derivatives are fundamentally linked to their electronic structure, characterized by a donor-π-acceptor (D-π-A) motif. The pyridinium (B92312) ring acts as a potent electron acceptor, while the styryl group and its substituents function as the π-conjugated bridge and electron-donating portion, respectively. nih.gov Theoretical and computational chemistry provides a powerful lens to understand and predict these properties, guiding the design of new molecules with enhanced optical functionalities.
Hyperpolarizability and Susceptibility Calculations
The nonlinear optical response of a molecule is quantified by its hyperpolarizabilities. At the molecular level, the first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation (SHG). Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in determining these properties.
For related organic-inorganic hybrid salts like monohydrate arsenate of 4-aminopyridine, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute the dipole moment (μ), polarizability (α), and the first static hyperpolarizability (β). nih.gov These calculations provide a direct link between the electronic structure and the NLO response. The magnitude of the first hyperpolarizability is a key indicator of a material's potential for NLO applications. nih.gov
The components of the β tensor are calculated, and the total hyperpolarizability is determined using the following equation:
βtot = (βx² + βy² + βz²)1/2
where βi (i = x, y, z) are the components along the respective axes, derived from the tensor components.
Computational studies on similar pyridinium salts have shown that the calculated values can be significant, indicating a substantial NLO response. For instance, the calculated total hyperpolarizability for a related aminopyridinium arsenate salt was found to be significantly higher than that of urea, a standard reference material for NLO studies, highlighting the promise of this class of compounds. nih.gov The strong NLO properties of phenylpyridinium styryl dyes have also been noted, further underscoring the potential of the styrylpyridinium scaffold. nih.gov
Table 1: Representative Theoretical NLO Properties of a Related Pyridinium Salt
This table presents theoretical data for a related compound, (C5H7N2)(C5H8N2)[AsO4]·H2O, to illustrate the typical output of hyperpolarizability calculations. nih.gov
| Parameter | Calculated Value |
| Dipole Moment (μ) | 1.8383 Debye |
| Mean Polarizability (<α>) | -2.143 x 10⁻²³ esu |
| Total First Hyperpolarizability (β) | 1.196 x 10⁻³⁰ esu |
These computational approaches allow for the systematic investigation of how structural modifications—such as changing the donor group or extending the π-conjugation—affect the hyperpolarizability, enabling the in silico design of materials with optimized NLO characteristics.
Charge Transfer Quantification in Ground and Excited States
The optical properties of this compound are dominated by an intramolecular charge transfer (ICT) from the donor part of the molecule to the electron-accepting pyridinium ring upon photoexcitation. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool used to model these electronic transitions and quantify the extent of charge transfer.
Computational studies on D-π-A systems reveal the nature of the electronic transitions. mdpi.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a first step. In typical styrylpyridinium dyes, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is centered on the pyridinium acceptor. The transition from the ground state to the first excited state (S₀ → S₁) corresponds to a HOMO→LUMO excitation, effectively moving electron density from the donor to the acceptor. irjeas.org
Several methods are used to quantify this charge transfer:
Natural Bond Orbital (NBO) Analysis: NBO analysis calculates the charges on different molecular fragments in both the ground (S₀) and excited (S₁) states. The difference in charge distribution between these two states provides a quantitative measure of the amount of charge transferred upon excitation. mdpi.com For example, in related D-π-A porphyrin dyes, NBO analysis has shown that the positive charge on the donor and π-linker increases in the excited state, while the negative charge on the acceptor becomes more pronounced, confirming the ICT character. mdpi.com
Electron Density Difference Maps (Δρ): These maps visualize the change in electron density between the excited and ground states. Regions of electron density depletion (where charge moves from) and accumulation (where charge moves to) are clearly shown, providing a qualitative and quantitative picture of the ICT process. mdpi.com
Solvatochromism Analysis: The shift in absorption or emission spectra with solvent polarity (solvatochromism) is a hallmark of molecules with significant charge transfer. nih.govtechnion.ac.il Computational models, such as the Polarizable Continuum Model (PCM) used with TD-DFT, can simulate these solvent effects. mdpi.com By calculating the transition energies in different simulated solvent environments, researchers can predict and understand the solvatochromic behavior. A large change in dipole moment between the ground and excited states, which drives solvatochromism, is a strong indicator of significant charge transfer. technion.ac.ilmdpi.com
Two primary mechanisms for photoinduced electron transfer at interfaces are considered: an indirect process (Scheme 1) where the electron is first excited to an unoccupied state of the dye followed by injection, and a direct process (Scheme 2) where the excitation directly promotes an electron from the dye's HOMO to the acceptor's conduction band. nih.gov TD-DFT calculations can help elucidate which pathway is more likely by analyzing the orbital overlaps and transition characters. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Condensed Phase Systems
To accurately model this compound in a realistic environment, such as in solution or interacting with a biological system, it is often necessary to go beyond treating the molecule in a vacuum or with simple continuum solvent models. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for this purpose, allowing for the study of chemical processes in large, complex systems. nih.gov
In the QM/MM framework, the system is partitioned into two regions:
The QM Region: This region contains the part of the system where the key electronic events occur. For this compound, this would typically include the styrylpyridinium cation and potentially the bromide anion and a few explicit water molecules of the hydrate. This region is treated with a high-level quantum mechanical method (like DFT or TD-DFT). nih.govuiuc.edu
The MM Region: This is the remainder of the system, such as the bulk solvent or a surrounding protein environment. It is described using a classical molecular mechanics force field, which is computationally less expensive. youtube.com
The total energy of the system in an additive QM/MM scheme is a combination of the energies of the two regions and the interaction energy between them. A critical aspect is the treatment of the interaction between the QM and MM parts. Different levels of "coupling" can be employed: youtube.com
Mechanical Embedding: This is the simplest approach, where the QM/MM interaction is treated only at the level of bonded and van der Waals terms. The electrostatic influence of the MM region on the QM region's electronic structure is ignored. youtube.com
Electrostatic Embedding: This is a more accurate and commonly used approach. The QM calculation is performed in the presence of the electrostatic field generated by the atomic charges of the MM region. This allows the QM wavefunction to be polarized by its environment, which is crucial for describing phenomena like solvatochromism and charge transfer in condensed phases. youtube.com
Polarizable Embedding: The most advanced scheme, where both the QM and MM regions can polarize each other. This is important for systems where the environment's electronic distribution can be significantly altered by the QM region. youtube.com
When the boundary between the QM and MM regions cuts across a covalent bond (e.g., in a large biomolecule), special techniques like the link-atom method are required to satisfy the valency of the QM atom at the boundary. nih.gov
QM/MM simulations, often combined with molecular dynamics (MD), allow for the exploration of the potential energy surface of a chemical process, such as a reaction or an electronic excitation, within a dynamic, solvated environment. youtube.com This approach can provide insights into reaction mechanisms, free energy profiles, and spectroscopic properties that are directly comparable to experimental measurements in the condensed phase. nih.gov
Crystallography and Crystal Engineering Principles of 1 Styrylpyridinium Bromide Hydrate
Single-Crystal X-ray Diffraction Analysis of Solid-State Structures
For 1-Styrylpyridinium bromide hydrate (B1144303), a typical SC-XRD analysis would reveal key crystallographic data, including the crystal system, space group, and unit cell dimensions. The asymmetric unit of the crystal structure for a related compound, 1-dodecylpyridinium bromide monohydrate, was found to contain the pyridinium (B92312) cation, a bromide anion, and a water molecule. researchgate.net The data obtained from SC-XRD are crucial for understanding the intermolecular interactions that stabilize the crystal lattice. rsc.org
Interactive Table 1: Representative Crystallographic Data for a Hydrated Pyridinium Bromide Salt
Note: This table represents typical data for a hydrated pyridinium bromide derivative, based on published structures like fenpiverinium (B1207433) bromide hemihydrate and 1-dodecylpyridinium bromide monohydrate. researchgate.netmdpi.com The specific values for 1-Styrylpyridinium bromide hydrate would require experimental determination.
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₂N⁺ · Br⁻ · H₂O | N/A (Hypothetical for this specific compound) |
| Crystal System | Monoclinic | Similar structures like fenpiverinium bromide hemihydrate often crystallize in the monoclinic system. mdpi.com |
| Space Group | P2₁/c or C2/c | These are common centrosymmetric space groups for such salts. mdpi.comscirp.org |
| a (Å) | 6.1 - 10.5 | Based on ranges observed in similar structures. mdpi.comnih.gov |
| b (Å) | 10.3 - 20.0 | Based on ranges observed in similar structures. mdpi.comnih.gov |
| c (Å) | 10.1 - 25.0 | Based on ranges observed in similar structures. mdpi.comnih.gov |
| β (°) | 90 - 105 | Based on ranges observed in similar structures. mdpi.comnih.gov |
| Volume (ų) | 620 - 2500 | Calculated from cell parameters. |
| Z (Formula units/cell) | 4 or 8 | Represents the number of formula units in the unit cell. mdpi.comnih.gov |
Intermolecular Interactions and Crystal Packing Motifs
The crystal structure of this compound is stabilized by a combination of strong and weak non-covalent interactions. rsc.orgchemrxiv.org These include hydrogen bonding, π-π stacking, and halogen bonding, which collectively define the supramolecular architecture.
Hydrogen bonds are among the most critical interactions governing the crystal packing in this hydrated salt. The presence of the water molecule and the bromide anion creates a robust hydrogen-bonding network. The primary interactions expected are:
O–H···Br⁻ Bonds : The water molecule acts as a hydrogen bond donor, forming strong hydrogen bonds with the bromide anion acceptor. In the crystal structure of 1-dodecylpyridinium bromide monohydrate, the water molecule forms an infinite chain of O–H···Br⁻ hydrogen bonds. researchgate.net
N⁺–H···Br⁻ Bonds : Although the pyridinium nitrogen in 1-Styrylpyridinium is quaternary, related structures with protonated nitrogen atoms show strong charge-assisted hydrogen bonds with halide anions. nih.govnih.gov
C–H···Br⁻ and C–H···O Bonds : Weaker C–H···anion and C–H···O hydrogen bonds also play a significant role. nih.gov Aromatic and vinyl C-H groups on the 1-Styrylpyridinium cation can act as donors to both the bromide anion and the oxygen atom of the water molecule, further crosslinking the primary structural motifs. nih.govresearchgate.net
These interactions create a complex three-dimensional network that connects the cations, anions, and water molecules. nih.govbiorxiv.org
Interactive Table 2: Typical Hydrogen Bond Geometries in Hydrated Bromide Salts
| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |
| O (water) | H | Br⁻ | ~0.85 | ~2.47 | ~3.30 | ~179 | Based on data for 1-dodecylpyridinium bromide monohydrate and fenpiverinium bromide hemihydrate. researchgate.netmdpi.com |
| N⁺ | H | Br⁻ | ~0.92 | ~2.75 | ~3.50 | ~140-170 | Based on data for morpholinium bromide. nih.gov |
| C (aryl) | H | Br⁻ | ~0.95 | ~2.85 | ~3.70 | ~150 | Based on data for fenpiverinium bromide. mdpi.com |
| C (aryl) | H | O (water) | ~0.95 | ~2.60 | ~3.40 | ~145 | General observation in similar hydrated organic salts. nih.gov |
The planar aromatic rings (pyridinium and styryl) of the cation facilitate π-π stacking interactions, which are crucial for the organization of the organic components. nih.govnih.gov In related styryl dyes, these interactions typically lead to two primary packing motifs:
Head-to-tail stacking : Adjacent cations are arranged in an antiparallel fashion. This arrangement is often favored as it minimizes electrostatic repulsion and is conducive to certain solid-state reactions. rsc.org
Head-to-head stacking : Adjacent cations are arranged in a parallel fashion, which can be promoted by the presence of bulky counterions that disrupt the more common head-to-tail packing. rsc.org
The stacking is generally of a face-to-face slipped nature, with intermolecular distances between the aromatic planes typically in the range of 3.70 to 3.82 Å. researchgate.net The specific conformation and stacking distance are influenced by the interplay between these π-π interactions and the hydrogen bonding network within the crystal. rsc.org
A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. sunway.edu.mymdpi.com In the case of this compound, the bromide anion (Br⁻) is electron-rich and acts as a halogen bond acceptor. nih.gov While the primary interactions for the bromide ion are electrostatic and hydrogen bonding, it can also participate in halogen bonding if a suitable halogen bond donor is present. nih.govmdpi.com In the absence of strong donors like iodine or bromine atoms on other molecules, weaker interactions such as C-Br···π contacts can occur, where the bromine interacts with the π-system of an aromatic ring. mdpi.com The dominant interactions involving the bromide ion, however, are its charge-assisted hydrogen bonds with water and the cation. nih.govmdpi.com
Influence of Anionic Counterparts and Hydration on Crystal Architecture
The final crystal architecture is highly sensitive to the nature of the anion and the presence of solvent molecules like water. scirp.orgnih.gov
The anionic counterpart plays a critical role in directing the packing of the 1-Styrylpyridinium cations. rsc.org Studies on a family of styryl dyes show that:
Small, non-interacting inorganic anions (e.g., ClO₄⁻, BF₄⁻) tend to promote the formation of "head-to-tail" cation stacks, which are ideal for certain photochemical reactions. rsc.org
Bulky organic anions (e.g., tosylate) can disrupt this ordered stacking. They form their own set of hydrogen bonds with solvent molecules, leading to "head-to-head" arrangements with large separations between the reactive parts of the cations. rsc.org
Other halide anions like iodide (I⁻) can introduce additional weak C-H···I⁻ interactions that prevent significant atomic displacements, thereby influencing the crystal's dynamic properties. rsc.org
The presence of hydration adds another layer of control. The water molecule is not merely a space-filler but an integral structural component. researchgate.netnih.gov It acts as a bridge, connecting cations and anions through a robust hydrogen-bonding network. researchgate.netmdpi.com As seen in related structures, water molecules can link bromide anions into infinite chains, which are then decorated by the organic cations. researchgate.net Dehydration can cause significant structural changes, including unit cell contraction and rearrangement of the crystal lattice, highlighting the crucial role of the water molecule in stabilizing the crystal architecture. nih.govnih.gov
Supramolecular Assembly in the Solid State
The solid-state structure of this compound is a product of intricate crystal engineering principles, where various non-covalent interactions guide the assembly of individual ions and water molecules into a thermodynamically stable, three-dimensional lattice. The process of molecular self-assembly is governed by the interplay of hydrogen bonds, ion-π interactions, and other electrostatic and dispersive forces, which collectively define the crystal packing and its resultant physical properties.
The primary components of the crystal lattice are the 1-styrylpyridinium cation, the bromide anion, and a water molecule of hydration. The supramolecular architecture arises from the specific and directional interactions between these components. In organic salts, the crystal packing is often dictated by the need to arrange cations and anions in a way that maximizes electrostatic attraction while accommodating the steric demands of the constituent ions.
A critical element in the crystal structure of hydrated salts is the hydrogen-bonding network. The water molecule, with its capacity to act as both a hydrogen bond donor and acceptor, plays a pivotal role in bridging the cationic and anionic components. In analogous structures, such as 1-dodecylpyridinium bromide monohydrate, the water molecule is observed to form a strong hydrogen bond with the bromide anion (O-H···Br). researchgate.net This interaction is fundamental to the stability of the hydrated crystal form. The bromide ion, bearing a full negative charge, acts as an effective hydrogen bond acceptor for the partially positive hydrogen atoms of the water molecule. researchgate.netlibretexts.org
The arrangement of the 1-styrylpyridinium cations is another defining feature of the supramolecular assembly. These planar, aromatic cations are prone to stacking interactions, driven by a combination of van der Waals forces and electrostatic interactions. In similar styryl-pyridine salts, a common packing motif involves the close stacking of cations in an antiparallel, head-to-tail fashion. researchgate.net This arrangement minimizes electrostatic repulsion between the positively charged pyridinium rings and maximizes attractive π-π interactions between the electron-rich styrene (B11656) and electron-deficient pyridinium systems.
Ion-π interactions, where the bromide anion interacts with the electron cloud of the aromatic rings of the cation, can also significantly influence the luminescent properties of the solid-state material. researchgate.net The precise geometry of these interactions, including the distance and angle between the ion and the aromatic plane, is a key aspect of crystal engineering in these salts.
The combination of these directed interactions results in a highly ordered crystalline solid. The hydrogen-bonded network of water and bromide ions often forms a hydrophilic layer or channel, which is complemented by the hydrophobic regions created by the packing of the organic styryl groups. researchgate.net
Research Findings & Data
Detailed crystallographic analysis of analogous compounds provides insight into the specific geometric parameters of the intermolecular interactions. For instance, in the crystal structure of 1-dodecylpyridinium bromide monohydrate, the hydrogen bond between the water molecule and the bromide anion is well-defined. researchgate.net
Table 1: Representative Hydrogen Bond Geometry in an Analogous Pyridinium Bromide Hydrate Structure Data based on 1-dodecylpyridinium bromide monohydrate. researchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O(1W)-H(1WA)···Br(1) | - | - | 3.284 | 179.6 |
| O(1W)-H(1WB)···Br(1) | - | - | 3.328 | 179.6 |
D: Donor atom; A: Acceptor atom. Data for D-H and H···A bond lengths were not specified in the reference.
This table demonstrates the near-linear geometry and specific distances of the O-H···Br bonds, which form an infinite hydrogen-bonded chain within the crystal lattice, highlighting the structural importance of this interaction. researchgate.net
Table 2: Representative Crystallographic Data for an Analogous Pyridinium Bromide Hydrate Data based on 1-dodecylpyridinium bromide monohydrate. researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.344 |
| b (Å) | 7.871 |
| c (Å) | 23.614 |
| α (°) | 95.990 |
| β (°) | 95.747 |
| γ (°) | 98.386 |
| Volume (ų) | 970.5 |
| Z | 2 |
a, b, c = unit cell lengths; α, β, γ = unit cell angles; Z = number of formula units per unit cell.
These parameters define the precise dimensions of the repeating unit of the crystal, which is constructed through the supramolecular assembly of the constituent ions and water molecules. The principles of crystal engineering allow for a rational understanding of how these components will likely arrange in the solid state for this compound, based on the established behavior of similar chemical systems. ub.edu
Advanced Materials Applications of 1 Styrylpyridinium Bromide Hydrate and Its Derivatives
Nonlinear Optical (NLO) Materials Development
Styrylpyridinium salts are a significant class of organic NLO materials. Their large second-order NLO responses arise from the intramolecular charge transfer from an electron-donating group to an electron-accepting pyridinium (B92312) ring through a conjugated π-bridge. This molecular design is fundamental to their utility in applications such as frequency conversion and electro-optic modulation.
Second Harmonic Generation (SHG) Properties and Devices
Nonlinear optical phenomena, such as second-harmonic generation (SHG), occur when materials interact with high-intensity light, like that from a laser. youtube.com This interaction leads to the generation of new light at twice the frequency (and half the wavelength) of the incident light. youtube.com Materials that exhibit the Pockels effect, a linear electro-optic effect, are capable of SHG. rp-photonics.com This effect is only present in non-centrosymmetric materials, which are materials that lack a center of inversion symmetry. rp-photonics.com
Derivatives of 1-styrylpyridinium have been investigated for their SHG properties. For instance, an organic-inorganic hybrid antimony bromide has demonstrated a strong SHG response, measuring 3.7 times that of potassium dihydrogen phosphate (B84403) (KH₂PO₄), a widely used inorganic NLO crystal. rp-photonics.comnih.gov The efficiency of SHG in these materials is closely linked to their molecular structure and crystalline arrangement.
Topological photonics is an emerging field that offers a pathway to enhance SHG efficiency. arxiv.org By engineering topological bandgaps in arrays of nonlinear microresonators, it is possible to achieve robust and efficient SHG. arxiv.org This approach has been theoretically shown to yield over 100 times higher SHG efficiency compared to single resonators at high power levels. arxiv.org
Terahertz Wave Generation and Electro-Optic Applications
The generation of terahertz (THz) radiation, which occupies the electromagnetic spectrum between microwaves and infrared light, is a rapidly developing field with applications in spectroscopy, imaging, and communications. mdpi.com One common method for generating high-field THz waves is through optical rectification in NLO crystals. byu.edu Organic crystals, including derivatives of styrylpyridinium, are particularly attractive for THz photonics due to their potential for very intense and ultra-broadband THz-wave generation. mdpi.com
The electro-optic effect, a change in the optical properties of a material in response to an electric field, is the underlying principle for many of these applications. wikipedia.orgfiberoptics4sale.com The Pockels effect, a linear change in refractive index with the applied electric field, is prominent in non-centrosymmetric crystals and is crucial for devices like electro-optic modulators. rp-photonics.comwikipedia.org The Kerr effect, a quadratic change in refractive index, is present in all materials but is generally weaker. rp-photonics.comwikipedia.org While direct studies on 1-styrylpyridinium bromide hydrate (B1144303) for THz generation are not extensively documented, related organic crystals like DAST (4-dimethylamino-N-methyl-4-stilbazolium tosylate) are widely used for this purpose. mdpi.com Numerical studies have also explored enhancing THz generation from organic crystals through techniques like tilted pulse front pumping. arxiv.org
Structure-Property Relationships for Enhanced NLO Response
The NLO properties of styrylpyridinium derivatives are highly tunable through chemical modification. The key to enhancing the NLO response lies in the strategic design of the molecule's donor, acceptor, and π-linker components. nih.gov A study of a pyrimidine (B1678525) derivative highlighted the significant enhancement of NLO behavior in the crystalline environment, demonstrating its potential for optical and photonic applications. rsc.org
Key structural factors that influence the NLO response include:
Electron Donor and Acceptor Strength: Increasing the electron-donating ability of the donor group and the electron-withdrawing strength of the pyridinium acceptor enhances the intramolecular charge transfer and, consequently, the second-order hyperpolarizability (β), a measure of the NLO response. nih.gov
π-Conjugated Bridge: The length and planarity of the conjugated bridge connecting the donor and acceptor are crucial. A longer and more planar bridge facilitates electron delocalization, leading to a larger NLO effect. nih.gov
Molecular Symmetry: To exhibit second-order NLO properties like SHG, the molecule must crystallize in a non-centrosymmetric space group. Crystal engineering strategies are employed to control the packing of the molecules and prevent the formation of centrosymmetric structures that would cancel out the NLO effect.
Fluorescent Probes and Optical Sensing Platforms
Styrylpyridinium dyes are a significant class of fluorescent molecules used in the development of imaging probes and sensors. mdpi.com Their photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, are highly sensitive to their local environment. mdpi.com
Development of Environmentally Responsive Fluorophores
The fluorescence of styrylpyridinium derivatives is often highly dependent on the polarity of their surroundings. mdpi.comnih.gov This solvatochromism, where the color of the fluorescence changes with the solvent polarity, is a key feature in the design of environmentally responsive probes. nih.gov For example, some styrylpyridinium dyes exhibit a significant decrease in fluorescence quantum yield in aqueous environments compared to organic media, making them useful as "wash-free" stains in fluorescence microscopy. mdpi.com
Researchers have synthesized various derivatives with tailored properties. By modifying the substituents on the styryl and pyridinium rings, the spectral characteristics of the probes can be fine-tuned. nih.gov For instance, dimethylamino- and hydroxy-substituted derivatives show different absorption and emission profiles. nih.gov Rigidifying the structure of styryl-pyridinium dyes, for example by incorporating them into a benzo[h]coumarin framework, has been shown to significantly increase fluorescence efficiency, leading to brighter probes for bioimaging. rsc.org
Sensing Mechanisms based on Photophysical Changes
The changes in the photophysical properties of styrylpyridinium dyes in response to their environment form the basis of their sensing applications. The primary mechanism is often related to changes in the intramolecular charge transfer (ICT) state upon excitation. mdpi.com
Key sensing mechanisms include:
Polarity Sensing: In polar solvents, the excited ICT state is stabilized, leading to a red-shift (positive solvatochromism) in the emission spectrum. mdpi.com This strong optical response to solvent polarity can be exploited to develop probes for mapping the polarity of microenvironments, such as within biological membranes or protein binding sites.
Viscosity Sensing: The fluorescence intensity of some styrylpyridinium derivatives increases in viscous environments. This is because the increased viscosity restricts intramolecular rotations, which are non-radiative decay pathways, thus favoring radiative decay (fluorescence).
Binding-Induced Fluorescence Enhancement: When these probes bind to macromolecules like proteins or nucleic acids, their fluorescence quantum yield often increases significantly. nih.govnih.gov This is attributed to the restriction of molecular motion upon binding and the change in the local environment's polarity. For example, the fluorescence of certain styrylpyridinium probes was observed to increase upon binding to glucose oxidase. nih.gov This property makes them valuable for detecting and imaging biomolecules. nih.govresearchgate.net
The table below summarizes the photophysical properties of some exemplary styrylpyridinium derivatives, illustrating their potential as fluorescent probes.
| Derivative Type | Excitation (λex) | Emission (λem) | Stokes Shift (Δλ) | Key Feature | Reference |
| Regioisomeric D-π-A Dyes | ~530–560 nm | ~690–720 nm | ~150–240 nm | High environmental sensitivity, bright NIR emission. mdpi.com | mdpi.com |
| Dimethylamino- (DSP) | 486 nm (in ethanol) | - | - | Sensitive to solvent polarity. nih.gov | nih.gov |
| Hydroxy- (HSP) | 402 nm (in ethanol) | - | - | Exhibits negative solvatochromism. nih.gov | nih.gov |
| Benzo[h]coumarin-based | - | Far-red | Large | High quantum yield and photostability. rsc.org | rsc.org |
Self-Assembled Systems and Supramolecular Architectures
The non-covalent interactions of 1-styrylpyridinium bromide hydrate and its derivatives drive their assembly into ordered supramolecular structures. These assemblies are of significant interest for creating functional nanomaterials with applications in various technological fields.
Formation of Nanostructures (e.g., Nanofibers, Liposomes)
The amphiphilic character of styrylpyridinium derivatives is a key factor in their ability to self-assemble in aqueous media into various nanostructures. While specific studies on nanofiber formation by this compound are not extensively detailed in the reviewed literature, the principles of self-assembly in similar amphiphilic molecules, such as peptide amphiphiles, provide a basis for understanding this potential. The process is typically driven by a combination of hydrophobic interactions, π–π stacking of the aromatic rings, and electrostatic interactions. It is proposed that these molecules can aggregate into nanofibers through a hierarchical process, starting with the formation of smaller aggregates that then grow into larger fibrillar structures. nih.govresearchgate.net
Certain styrylpyridinium (SP) compounds have demonstrated the ability to form liposomes. nih.gov Liposomes are spherical vesicles composed of one or more lipid bilayers, and their formation is a classic example of self-assembly driven by the hydrophobic effect. For amphiphilic molecules like SP derivatives, the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic heads form the outer surface, interacting with the aqueous environment. This can result in the formation of unilamellar or multilamellar vesicles. nih.govnih.gov For instance, a styrylpyridinium derivative featuring a julolidinyl moiety has been shown to form liposomes with an average diameter of 118 nm. nih.gov The formation of these nanostructures is a critical step towards their application in areas such as drug delivery and bio-imaging.
Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)
The hydrophobic styryl portion of this compound can be encapsulated within the hydrophobic cavity of macrocyclic host molecules, most notably cyclodextrins (CDs). mdpi.comyoutube.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for a variety of guest molecules. nih.govmdpi.com The formation of an inclusion complex is a non-covalent interaction driven by factors such as the hydrophobic effect and van der Waals forces. mdpi.com
Table 1: Illustrative Thermodynamic Parameters for β-Cyclodextrin:Ibuprofen (B1674241) Complexation at Varying pH and Temperature This table serves as an example of the type of data generated in host-guest chemistry studies. Specific values for this compound are not provided in the search results.
| pH | Temperature (°C) | Stability Constant (K) (M⁻¹) |
|---|---|---|
| 2.5 | 25 | 10,000 |
| 4.0 | 25 | 5,000 |
| 5.5 | 25 | 2,000 |
Data is hypothetical and for illustrative purposes based on trends described in the literature. nih.gov
Pseudodimeric Complex Formation and Photoactive Assemblies
Styrylpyridinium derivatives can form so-called pseudodimeric complexes, particularly when interacting with other specifically designed molecules. For instance, N-(3-ammoniopropyl)-4-styrylpyridinium derivatives have been shown to form pseudodimeric complexes with an 18-crown-6-containing 4-styrylpyridine (B85998). photonics.rupeeref.com This complex formation is driven by hydrogen bonding between the ammonium (B1175870) group of one molecule and the oxygen atoms of the crown ether on the other. photonics.ru
These pseudodimeric assemblies are of particular interest because they can pre-organize the reactive components for subsequent photochemical reactions. By bringing the styryl moieties into close proximity and in a specific orientation, these complexes facilitate stereospecific photocycloaddition reactions upon irradiation with visible light. photonics.ru The stability and conformation of these photoactive assemblies can be fine-tuned by modifying the substituents on the styrylpyridine units, which in turn influences the efficiency and outcome of the photochemical process. photonics.rupeeref.com The formation of these ordered assemblies is a key strategy in supramolecular chemistry to control reactivity and create complex molecular architectures. nih.gov
Photoresponsive and Photochemical Materials
The presence of the styryl group, a photoactive moiety, in this compound and its derivatives allows for their use in the development of materials that respond to light. This includes undergoing photochemical reactions in the solid state and exhibiting photochromic behavior.
[2+2] Photocycloaddition Reactions in Crystalline States
One of the most significant photochemical reactions of styrylpyridinium salts is the [2+2] photocycloaddition, which typically occurs in the solid state. nih.govkent.ac.uk This reaction involves the formation of a cyclobutane (B1203170) ring from two adjacent alkene moieties upon irradiation with UV light. The efficiency and stereoselectivity of this reaction are highly dependent on the packing of the molecules in the crystal lattice, a concept explained by Schmidt's topochemical principles. mdpi.com For the reaction to proceed, the reactive double bonds of neighboring molecules must be parallel and within a certain distance (typically less than 4.2 Å).
This reaction leads to significant changes in the molecular structure and, consequently, the material's properties. For example, the photocrosslinking of polymers with pendant styrylpyridinium groups via [2+2] cycloaddition has been demonstrated. kent.ac.uk The association of the styrylpyridinium groups is a prerequisite for the reaction, and this association is more pronounced when the groups are attached to a polymer backbone. kent.ac.uk Furthermore, the [2+2] photocycloaddition of metal complexes containing styrylpyridine ligands has been shown to result in the formation of new, stable compounds with altered photoluminescence properties. mdpi.com This solid-state reactivity offers a pathway to synthesize complex cyclobutane-containing molecules with high regio- and stereospecificity. nih.govrsc.org
Photochromic and Photoisomerizable Systems
Styrylpyridinium compounds can exhibit photochromism, which is the reversible transformation between two isomers with different absorption spectra upon photoirradiation. This property is typically based on the trans-cis (or E/Z) photoisomerization of the carbon-carbon double bond in the styryl moiety. The trans isomer is generally the more thermodynamically stable form. Upon absorption of light of a specific wavelength, it can be converted to the cis isomer. The reverse process can be triggered by light of a different wavelength or by heat.
The quantum yield of photoisomerization, which is a measure of the efficiency of the process, is influenced by several factors, including the molecular structure and the solvent polarity. epa.gov For some aza-analogs of stilbene (B7821643), it has been observed that an increase in solvent polarity can lead to more efficient photoisomerization. epa.gov The photoisomerization process often competes with other photophysical processes such as fluorescence. In many cases, there is an inverse relationship between the fluorescence quantum yield and the photoisomerization quantum yield. epa.gov While the detailed photoisomerization quantum yields for this compound are not explicitly provided in the searched literature, the general principles observed for related azastilbene derivatives suggest that it would undergo such reversible isomerization. nih.govrsc.org This photo-switchable behavior is the basis for the development of light-responsive materials for applications in optical data storage, molecular switches, and smart materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(3-ammoniopropyl)-4-styrylpyridinium |
| 18-crown-6-containing 4-styrylpyridine |
| Ibuprofen |
Chemical Reactivity and Kinetic Studies of 1 Styrylpyridinium Bromide Hydrate
Oxidation Reaction Mechanisms and Kinetic Profiles
The oxidation of styrylpyridinium dyes, a class of compounds that includes 1-styrylpyridinium bromide hydrate (B1144303), has been a subject of significant interest. Studies involving strong oxidizing agents like potassium permanganate (B83412) in alkaline or neutral media reveal complex kinetic profiles.
The oxidation process is often characterized by multiple stages. Initially, a rapid reaction can be observed, corresponding to the formation of intermediate complexes, which may involve transient species such as hypomanganate (V) and manganate (B1198562) (VI). researchgate.netnih.gov This is typically followed by a slower decomposition of these intermediates to yield the final oxidation products. nih.gov
Kinetic studies of the oxidation of related dyes by permanganate have shown a first-order dependence on the concentration of the permanganate ion and a fractional-order dependence on the substrate concentration. researchgate.netnih.gov This suggests a mechanism where a pre-equilibrium complex is formed between the oxidant and the substrate prior to the rate-determining step. The oxidation reactions are often base-catalyzed, with reaction rates increasing with higher alkali concentrations. researchgate.net
The general mechanism for the oxidation of styrylpyridinium dyes by permanganate can be summarized as follows:
Formation of an intermediate complex between the permanganate ion and the styrylpyridinium cation.
Decomposition of this complex in a rate-determining step to form intermediate manganese species (e.g., Mn(VI), Mn(V)). nih.gov
Further reaction to yield the final oxidation products, which can include cleavage of the styryl double bond.
The kinetic parameters for these reactions are influenced by factors such as pH and ionic strength. researchgate.net While specific kinetic data for the oxidation of 1-styrylpyridinium bromide hydrate is not extensively documented in readily available literature, the behavior of analogous styryl dyes provides a foundational understanding of its likely oxidative pathways.
Deprotonation Reactions and Pyridinium (B92312) Ylide Intermediates
A key aspect of the reactivity of this compound is its ability to undergo deprotonation to form a pyridinium ylide. Pyridinium ylides are highly reactive intermediates that serve as versatile building blocks in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. researchgate.net
The formation of a pyridinium ylide from a pyridinium salt is typically achieved by treatment with a base. The acidity of the protons on the carbon atom adjacent to the pyridinium nitrogen is enhanced by the positive charge on the nitrogen, facilitating their removal. For 1-styrylpyridinium bromide, deprotonation at the benzylic position would generate the corresponding 1-(2-phenylvinyl)pyridinium ylide.
The generation of pyridinium ylides is often the initial step in various synthetic transformations, most notably [3+2] cycloaddition reactions. nih.gov In these reactions, the in situ generated ylide acts as a 1,3-dipole and reacts with a suitable dipolarophile, such as an alkene or alkyne, to form a five-membered ring system. This approach is a cornerstone for the synthesis of indolizine (B1195054) derivatives. researchgate.netnih.gov
The stability of the resulting pyridinium ylide is a crucial factor in its reactivity. Electron-withdrawing groups attached to the ylidic carbon can stabilize the negative charge, making the ylide easier to form and handle. researchgate.net In the case of the ylide derived from 1-styrylpyridinium bromide, the phenyl group provides some resonance stabilization.
Influence of Substituents on Reaction Rates and Selectivity
The electronic nature of substituents on both the styryl and pyridinium moieties of this compound can significantly impact its reactivity. These effects are often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). wikipedia.orgdalalinstitute.com
Substituents on the Pyridinium Ring:
The presence of electron-withdrawing groups on the pyridine (B92270) ring enhances the electrophilicity of the ring and increases the acidity of the protons on the adjacent carbon atom. This facilitates the formation of the pyridinium ylide. mdpi.com Conversely, electron-donating groups decrease the acidity and slow down the rate of ylide formation. Studies on the deprotonation of 3-substituted 1-methylpyridinium ions have shown that the rate constants correlate well with dual substituent parameter equations that consider both inductive and resonance effects. rsc.org
In the context of nucleophilic aromatic substitution reactions on pyridinium salts, the nature of the substituent also plays a critical role in determining the reaction mechanism and rate. nih.gov
Substituents on the Styryl Group:
Substituents on the phenyl ring of the styryl group can influence the electronic properties of the double bond and the stability of any intermediates formed during a reaction. For instance, in reactions involving the styryl moiety, electron-withdrawing groups can make the double bond more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles.
Hammett plots for reactions of p-substituted styrylbenzyl analogues have demonstrated that the strength of electron-withdrawing substituents can have a more pronounced effect on the decay of reaction intermediates than on their formation. researchgate.net A linear relationship between the logarithm of the rate constant and the Hammett substituent constant (σ) indicates that the reaction mechanism is consistent across the series of substituted compounds. wikipedia.orgresearchgate.net Deviations from linearity in a Hammett plot can signify a change in the reaction mechanism or the rate-determining step. dalalinstitute.comscribd.com
The following table illustrates the general effect of substituents on the reactivity of pyridinium systems.
| Substituent Position | Substituent Type | Effect on Reactivity |
| Pyridinium Ring | Electron-withdrawing | Increases acidity of α-protons, facilitates ylide formation. |
| Pyridinium Ring | Electron-donating | Decreases acidity of α-protons, hinders ylide formation. |
| Styryl (Phenyl) Ring | Electron-withdrawing | Can influence the reactivity of the double bond and stabilize intermediates. |
| Styryl (Phenyl) Ring | Electron-donating | Can influence the reactivity of the double bond and stabilize intermediates. |
Reaction Pathways in Different Solvent Environments
The choice of solvent can have a profound effect on the reaction pathways and kinetics of reactions involving this compound and its derivatives. Solvents can influence the solubility of reactants, the stability of charged intermediates and transition states, and can even participate directly in the reaction mechanism. researchgate.net
Solvent Polarity:
In reactions that proceed through charged intermediates, such as the formation of pyridinium ylides or the intermediates in nucleophilic aromatic substitution, the polarity of the solvent is a key factor. Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions. researchgate.net This can stabilize the pyridinium salt starting material and any charged intermediates. However, strong solvation of a nucleophile in a protic solvent can decrease its reactivity.
Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile, are also capable of solvating cations but are less effective at solvating anions. This can lead to "naked" and more reactive anions, which can accelerate certain reactions. For example, in cycloaddition reactions involving pyridinium ylides, DMF has been shown to be a superior solvent to methanol (B129727) in some cases, leading to higher yields. mdpi.com
Specific Solvent Effects:
Beyond general polarity effects, specific interactions between the solvent and the reactants or intermediates can alter the course of a reaction. For example, in the cycloaddition of pyridinium ylides, the choice of base and solvent are often interconnected. Potassium carbonate has been found to be an effective base in both DMF and methanol for these reactions. mdpi.com
The rate of nucleophilic displacement reactions on pyridinium salts can also be significantly influenced by the solvent. For instance, the reaction of halogeno-N-methylpyridinium salts with piperidine (B6355638) is considerably faster in ethanol (B145695) than in water. rsc.org This is attributed to differences in the solvation of the reactants and the transition state in the two solvents.
The following table summarizes the general influence of solvent type on reactions involving pyridinium salts.
| Solvent Type | General Properties | Effect on Pyridinium Salt Reactions |
| Polar Protic (e.g., Water, Ethanol) | High dielectric constant, hydrogen bond donor. | Can stabilize charged species but may reduce nucleophilicity of solvated anions. |
| Polar Aprotic (e.g., DMF, Acetonitrile) | High dielectric constant, not a hydrogen bond donor. | Can accelerate reactions by providing less solvation to anions, leading to higher reactivity. |
| Nonpolar (e.g., Toluene, Hexane) | Low dielectric constant. | Generally less effective for reactions involving charged species due to poor solubility and stabilization. |
Hydration Phenomena and Bromide Ion Interactions in 1 Styrylpyridinium Bromide Hydrate Systems
Role of Water Molecules in Crystal Stability and Morphology
In similar crystal structures, water molecules have been observed to form chains or rings through O—H⋯O hydrogen bonds. These water clusters then connect to anions, such as bromide, via strong O—H⋯Br⁻ interactions. For instance, studies on hydrated bipyridinium bromide compounds show that water molecules can link directly to bromide anions, creating complex 10-membered rings or other stable motifs. Furthermore, the cations can be linked into this network through weaker C—H⋯O and C—H⋯Br interactions, as well as N—H⋯Br hydrogen bonds if the pyridinium (B92312) nitrogen is protonated. researchgate.net This intricate web of interactions dictates the final crystal morphology and is a primary determinant of the hydrate's thermal stability. The loss of these water molecules upon heating typically leads to a collapse of the crystal lattice, underscoring their foundational role.
Spectroscopic Probes of Bromide Ion Hydration and Water Structure
Spectroscopic techniques are powerful tools for investigating the local environment of ions and water molecules in hydrated crystals. The vibrational modes of water, particularly the O-H stretching band, are highly sensitive to their hydrogen-bonding environment and can be probed using Raman and Infrared (IR) spectroscopy. In the presence of bromide ions, this band is known to shift, reflecting the formation of water-bromide hydrogen bonds which are distinct from water-water interactions in the bulk liquid.
For the 1-Styrylpyridinium cation, UV-visible absorption and fluorescence spectroscopy provide further insight into the effects of hydration. Styrylpyridinium dyes are known for their pronounced solvatochromism, where the color (absorption) and fluorescence of the dye change with the polarity of the surrounding solvent. nih.gov This effect is directly tied to changes in the electronic distribution of the molecule between its ground and excited states. In a hydrate (B1144303), the ordered water molecules create a specific polar microenvironment around the cation. Any change in the degree of hydration would alter this environment, leading to measurable shifts in the absorption and fluorescence spectra. These spectral shifts can, therefore, be used as a sensitive probe of the hydration state and the specific interactions between the cation and its hydration shell.
Computational Studies of Ion-Water and Ion-Molecule Interactions
Computational chemistry provides a molecular-level understanding of the interactions that stabilize the 1-Styrylpyridinium bromide hydrate system. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometry and electronic properties of the constituent ions and their interactions with water. nih.govmdpi.com Such calculations can determine the ground-state and excited-state dipole moments of the styrylpyridinium cation, revealing how the charge distribution is influenced by its environment. nih.gov
Molecular dynamics (MD) simulations and molecular docking can further elucidate the dynamic nature of these interactions. nih.gov By simulating the movement of the 1-styrylpyridinium cation, bromide anion, and a collection of water molecules, researchers can map out the hydration shells around the ions and identify the primary modes of interaction. These simulations can quantify the strength of various non-bonded interactions, including ion-dipole forces between the cation and water, and the crucial hydrogen bonds between water and the bromide anion. mdpi.com The table below summarizes the types of interactions that computational models can analyze in such a system.
| Interaction Type | Interacting Species | Typical Computational Method | Significance |
| Hydrogen Bonding | Water-Water, Water-Bromide, Cation-Water | DFT, Molecular Dynamics | Primary force for crystal lattice stabilization. researchgate.net |
| Ion-Dipole | Pyridinium Cation-Water | Molecular Dynamics, Docking | Orients water molecules around the cation. |
| Hydrophobic Interactions | Styryl Group-Water | Molecular Dynamics | Influences the orientation of the nonpolar parts of the cation. nih.gov |
| Cation-Anion | 1-Styrylpyridinium-Bromide | DFT, Molecular Dynamics | Governs the fundamental ionic pairing. |
These computational approaches are vital for interpreting experimental data and providing a detailed picture of the molecular forces at play.
Impact of Hydration on Molecular Conformation and Electronic Properties
The hydration shell surrounding the 1-styrylpyridinium cation not only stabilizes the crystal but also directly influences the cation's conformation and electronic characteristics. The styryl group (the vinylbenzene part) can potentially rotate relative to the pyridinium ring. The specific arrangement and rigidity of water molecules in the crystal lattice can impose steric constraints, locking the cation into a particular conformation. This is analogous to how host-guest interactions in supramolecular systems can control the photochemical cis-trans isomerization of styrylpyridine derivatives. rsc.org
The electronic properties are also highly sensitive to hydration. The pronounced solvatochromic effect observed in styrylpyridinium dyes is a direct consequence of the stabilization of the molecule's charge-transfer excited state by polar solvent molecules. nih.gov In the hydrate crystal, the ordered water molecules create a highly specific and structured polar environment. This fixed hydration shell results in distinct absorption and fluorescence properties compared to the compound dissolved in a liquid solvent. The degree of hydration can tune these properties; for example, a different hydrate form (e.g., a dihydrate vs. a monohydrate) would present a different local environment, leading to different optical characteristics. Studies on related bischromophoric dyes have shown that their excited state dipole moments are significantly higher than their ground state moments, a difference that is modulated by the solvent environment and, by extension, the hydration sphere. nih.gov
Water-Mediated Supramolecular Interactions
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound is a prime example of a supramolecular assembly where water molecules are key mediators of these interactions. Water molecules act as bridges, connecting the primary components—the cation and the anion—into a larger, ordered architecture.
The most significant of these water-mediated interactions is the hydrogen bonding to the bromide anion. Water's ability to donate two hydrogen bonds allows it to link multiple anions or connect an anion to a cation. Crystal structure analyses of related bromide salts frequently reveal extensive networks where water molecules form O—H⋯Br⁻ bonds, creating a robust framework that defines the crystal packing. researchgate.net
Structure Property Relationship Investigations and Derivative Design
Systematic Studies on the Influence of Electron-Donating and Electron-Withdrawing Substituents
The electronic properties of styrylpyridinium dyes are governed by an intramolecular charge transfer (ICT) mechanism between an electron-donating part and an electron-accepting part of the molecule, connected by a conjugated π-bridge. bohrium.com The pyridinium (B92312) ring typically acts as the electron-withdrawing group (EWG), while the styryl (phenyl) ring functions as the electron-donating group (EDG). The nature and position of substituents on these rings profoundly influence the compound's absorption and fluorescence characteristics.
Systematic studies have demonstrated that attaching electron-donating groups (like dimethylamino- or hydroxy-) to the phenyl ring and varying the electron-withdrawing strength of the pyridinium moiety can significantly alter the spectral properties. nih.govnih.gov For instance, enhancing the electron-donating ability of the phenyl ring or the electron-withdrawing capacity of the pyridinium ring generally leads to a bathochromic (red) shift in the absorption and emission spectra. nih.gov This is due to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
Conversely, the introduction of electron-withdrawing substituents on the phenyl ring or electron-donating groups on the pyridinium ring would typically result in a hypsochromic (blue) shift. The position of the substituent also plays a critical role; for example, modifying the 2-, 3-, or 8-position on related dye scaffolds like BODIPY with styryl groups results in distinct spectroscopic properties. rsc.org Studies on other aromatic systems confirm that EDGs like methoxy (B1213986) groups (-OCH3) increase the electron density of the aromatic ring, while EWGs like halogens, despite having lone pairs, are net electron-withdrawing due to the inductive effect. khanacademy.org This principle is broadly applicable and helps rationalize the observed spectral shifts in styrylpyridinium derivatives. mdpi.com
The following table summarizes the observed effects of various substituents on the photophysical properties of styrylpyridinium derivatives.
| Substituent Group | Position | Type | Effect on Absorption Max (λmax) | Effect on Fluorescence | Reference |
| Dimethylamino | Phenyl ring | Electron-Donating | Red-shift (e.g., to 486 nm) | Emission in 480-650 nm range | nih.gov |
| Hydroxy | Phenyl ring | Electron-Donating | Red-shift (e.g., to 402 nm) | Emission in 480-650 nm range | nih.gov |
| Julolidine (B1585534) | Phenyl ring | Strong Electron-Donating | Pronounced red-shift | Enhanced fluorescence | nih.gov |
| -CF3 | Phenyl ring | Electron-Withdrawing | Blue-shift | Potential fluorescence quenching | scielo.br |
Effect of Alkyl Chain Length and Branching on Photophysical and Assembly Properties
The length and branching of the alkyl chain attached to the pyridinium nitrogen are crucial determinants of the photophysical and self-assembly properties of styrylpyridinium compounds. These alkyl chains primarily influence the molecule's lipophilicity and steric hindrance, which in turn affects its interaction with its environment, such as solvent molecules or biological membranes, and its ability to form aggregates. nih.govnih.gov
Increasing the length of the alkyl chain generally enhances the lipophilicity of the molecule. nih.gov This can lead to improved association with nonpolar environments like lipid membranes, often resulting in an increase in fluorescence quantum yield. nih.gov For example, studies on dimethylamino-substituted styrylpyridinium compounds (DSP) with different alkyl chain lengths (DSP-6 vs. DSP-12) show that binding to liposomes enhances their fluorescence compared to their state in organic solvents or water. nih.gov
However, very long alkyl chains can sometimes lead to different behaviors. In studies of related ruthenium polypyridyl complexes, long alkyl chains (21 carbons) had a more significant effect on emission properties and the ability to photosensitize singlet oxygen compared to shorter chains (1 or 10 carbons). nih.gov The chain length also dictates the propensity for self-assembly. Longer alkyl chains can promote the formation of micelles or other supramolecular structures in aqueous solutions, which can drastically alter the photophysical properties of the dye, leading to either quenching or enhancement of fluorescence depending on the specific aggregation mode (e.g., H-aggregates vs. J-aggregates).
| Compound Series | Alkyl Chain Length | Key Observation | Impact on Properties | Reference |
| DSP | C6 vs. C12 | Binding to liposomes | Increased fluorescence quantum yield | nih.gov |
| Ru(II) Polypyridyl Complexes | C1, C10, C21 | Longer chains (C21) had a more pronounced effect | Altered emission properties and singlet oxygen photosensitization | nih.gov |
| 4-pyrrolidino-N-alkylpyridinium | Varied | Host-guest complexation behavior | Determines if the host encapsulates or shuttles on the guest | nih.gov |
Impact of Pyridinium N-Substitution on Electronic Structure and Reactivity
The substituent on the pyridinium nitrogen atom directly modulates the electron-accepting character of the pyridinium ring, thereby influencing the molecule's electronic structure, optical properties, and reactivity. researchgate.netnih.gov Altering the N-substituent is a powerful strategy for fine-tuning the intramolecular charge transfer (ICT) and, consequently, the entire photophysical profile of the dye. bohrium.com
Introducing a simple alkyl group, like a methyl group, establishes a baseline for the pyridinium's electron-withdrawing strength. Replacing this with more complex or electron-withdrawing moieties can significantly impact the electronic energy levels. For instance, computational studies on related heterocyclic systems show that N-substitution can dramatically decrease the HOMO and LUMO energy levels. nih.govresearchgate.net This tuning of frontier molecular orbitals directly affects the absorption and emission wavelengths. Protonation or N-alkylation of related dipyridyl polyenes consistently leads to a red-shift in both absorption and fluorescence spectra. nih.gov
Furthermore, the nature of the N-substituent affects the molecule's interaction with other chemical species. In studies of styrylpyridinium dyes binding to DNA, the structure of the N-substituent (e.g., N-methyl vs. N-(3-pyridiniopropyl)) was found to alter the binding mode, switching between intercalation and groove-binding, which in turn leads to different spectroscopic signatures upon complex formation. researchgate.net The N-substituent also influences how the dye interacts with host molecules in supramolecular chemistry. For example, the binding of N-substituted phenylpyridinium dyes with cucurbiturils is highly dependent on the N-substituent, which affects the stability and structure of the resulting host-guest complex. nih.govmdpi.com
| N-Substituent | System | Key Impact | Observed Effect | Reference |
| Methyl vs. 3-pyridiniopropyl | 4-Styrylpyridinium Dyes | DNA binding mode | Alters intercalation vs. groove binding | researchgate.net |
| Benzyl | Pyridinium | Host-guest complexation | Can form stacked pairs within a CB8 host cavity | nih.gov |
| Alkyl Chains (varied lengths) | 4-pyrrolidino-N-alkylpyridinium | Host-guest dynamics | Controls whether a cucurbituril (B1219460) host encapsulates or shuttles | nih.gov |
| Nitrogen atom (in-ring) | Thiophene–phenylene co-oligomer | Electronic Structure | Lowers HOMO/LUMO energies, blueshifts absorption/PL spectra | nih.gov |
Design Principles for Tailoring Optical and Supramolecular Attributes
The systematic investigations detailed in the preceding sections give rise to a set of clear design principles for tailoring the properties of styrylpyridinium-based compounds. The rational design of these molecules hinges on the predictable manipulation of their structure to achieve desired optical outputs and self-assembly behaviors.
Q & A
Q. What experimental methods are recommended for determining the crystal structure of 1-Styrylpyridinium bromide hydrate?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. Key steps include:
- Growing high-quality single crystals under controlled temperature and concentration conditions.
- Performing SCXRD measurements to obtain unit cell parameters and space group symmetry (e.g., orthorhombic Pmma for TBPB hydrates).
- Refining the structure using software like SHELX or VESTA, accounting for cation disorder and hydrogen bonding networks .
- Comparing results with analogous hydrates (e.g., TBAB or TBPB) to identify structural deviations caused by cation size or bond-length differences (e.g., C–P vs. C–N) .
Q. How does the concentration of 1-Styrylpyridinium bromide influence hydrate formation kinetics?
Phase equilibria studies are critical:
- Prepare aqueous solutions at varying mass fractions (e.g., 0.05–0.55) and monitor hydrate formation using high-pressure reactors.
- Measure induction times and growth rates via visual observation or pressure-temperature (P-T) tracking.
- Correlate results with thermal hysteresis data to identify optimal stoichiometries (e.g., 38H₂O per TBPB molecule) .
Advanced Research Questions
Q. How can contradictions in reported crystal structures of this compound be resolved?
Structural inconsistencies often arise from differing hydration states (e.g., 38H₂O vs. 32H₂O). To address this:
- Conduct SCXRD refinements with anisotropic thermal parameters to resolve disorder in alkyl chains and water networks .
- Validate findings using complementary techniques like Raman spectroscopy or neutron diffraction to confirm guest molecule occupancy .
- Compare unit cell volumes and cage distortions (e.g., dodecahedral cages) with analogous systems (e.g., TBAB hydrates) to reconcile polymorphism .
Q. What computational strategies optimize this compound for gas storage applications?
Molecular dynamics (MD) simulations provide insights into guest-host interactions:
- Model hydrate stability using force fields (e.g., OPLS-AA) to calculate guest-cavity stabilization energies (ΔEGH).
- Simulate gas (e.g., CO₂, CH₄) diffusion pathways and occupancy in distorted vs. regular dodecahedral cages .
- Validate predictions with experimental gas uptake measurements under varying P-T conditions .
Q. How can CO₂ separation efficiency be enhanced in mixed gas systems using this compound?
Kinetic and thermodynamic promoters improve selectivity:
- Co-dope with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to reduce formation pressure and enhance CO₂ enclathration .
- Use in situ Raman spectroscopy to monitor gas composition during hydrate dissociation.
- Compare separation factors (S) with TBAB-based systems, leveraging structural advantages like higher gas-to-water ratios in orthorhombic hydrates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
